2-Ethyl-5-(furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[furan-2-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-3-18-23-22-27(24-18)21(28)20(31-22)19(17-5-4-14-30-17)26-12-10-25(11-13-26)15-6-8-16(29-2)9-7-15/h4-9,14,19,28H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFYCADMXJJVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-(furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 463.6 g/mol. Its structure includes a thiazole ring fused with a triazole moiety, which is known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N5O2S |
| Molecular Weight | 463.6 g/mol |
| CAS Number | 898368-34-8 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The thiazolo-triazole framework is particularly noted for its ability to inhibit bacterial growth and has shown efficacy against various strains of bacteria and fungi.
Anticancer Properties
Research has suggested that derivatives of thiazole and triazole compounds possess anticancer properties. The compound's interaction with specific cellular pathways involved in cancer proliferation and apoptosis has been documented in several studies. For instance, it is believed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways.
Neuropharmacological Effects
The presence of the piperazine moiety in this compound suggests potential neuropharmacological effects. Similar compounds have been studied for their anxiolytic and antidepressant activities. The mechanism may involve modulation of serotonin receptors, which are critical targets for many psychotropic medications.
Case Studies
- Antimicrobial Evaluation : A study conducted on structurally similar thiazole derivatives demonstrated a significant reduction in bacterial load in vitro, suggesting that the compound may exhibit similar properties.
- Anticancer Activity : In vitro studies on related compounds showed IC50 values indicating effective inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Neuropharmacological Assessment : Animal models treated with similar piperazine derivatives exhibited reduced anxiety-like behaviors in elevated plus maze tests, indicating potential use in treating anxiety disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been found to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing mood and behavior.
- Oxidative Stress Reduction : Some derivatives have shown antioxidant properties, which can protect against cellular damage in various diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The target compound shares structural similarities with derivatives reported in –5. Key distinctions lie in substituents and their electronic effects:
The hydroxyl group may increase solubility but reduce metabolic stability relative to non-polar substituents like methylpropyl in .
Physicochemical and Crystallographic Properties
Key physicochemical comparisons:
The hydroxyl group in the target compound likely lowers its melting point compared to ’s high-melting derivatives . Crystallographic data from and highlight the role of planarity in triazole-thiadiazole cores for molecular packing, while the piperazine in the target compound introduces conformational flexibility .
Q & A
Q. Table 1: Representative Synthesis Conditions
Which spectroscopic techniques are most effective for structural confirmation?
Level: Basic
Answer:
Structural elucidation requires a combination of techniques:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 419.5 g/mol) and fragmentation patterns .
- IR Spectroscopy: Detects hydroxyl (3200–3500 cm⁻¹) and C=N stretches (1600–1650 cm⁻¹) in the triazole ring .
How can researchers resolve discrepancies in reported biological activity data across studies?
Level: Advanced
Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from:
- Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Structural analogs: Subtle changes in substituents (e.g., fluorophenyl vs. methoxyphenyl) alter target affinity .
- Solubility issues: Poor aqueous solubility may reduce apparent activity; use DMSO/cosolvents with controlled concentrations (<1% v/v) .
Methodological Recommendations:
- Standardize assays using validated protocols (e.g., NIH/ATP-based cytotoxicity).
- Compare activity against structurally characterized analogs (e.g., piperazine derivatives in ).
What computational strategies predict interactions with biological targets?
Level: Advanced
Answer:
- Molecular Docking: Use software (AutoDock Vina, Schrödinger) to model binding to targets like 14-α-demethylase (PDB: 3LD6) or GPCRs. Focus on piperazine and triazole moieties for hydrogen bonding .
- QSAR Models: Correlate substituent electronegativity (e.g., fluorine on phenyl) with anticancer activity (R² > 0.85 in ).
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories to prioritize candidates .
How can solubility be improved for in vitro assays without compromising stability?
Level: Basic
Answer:
- Derivatization: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the piperazine or furan rings .
- Cosolvent Systems: Use PEG-400 or cyclodextrins to enhance solubility while maintaining <1% organic solvent .
- Salt Formation: Convert the hydroxyl group to a sodium or phosphate salt for aqueous compatibility .
How to design structure-activity relationship (SAR) studies focusing on substituent effects?
Level: Advanced
Answer:
- Variable Substituents: Synthesize analogs with modified piperazine (e.g., ethyl vs. benzyl) or furan (e.g., methyl vs. halogen) groups .
- Activity Profiling: Test against a panel of targets (e.g., kinases, antimicrobial assays) to identify selectivity trends .
- Data Analysis: Use multivariate statistics (PCA, clustering) to link structural features (logP, polar surface area) to bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
